molecular formula C43H51NO14 B13849046 7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-hexahydrobaccatin III

7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-hexahydrobaccatin III

Cat. No.: B13849046
M. Wt: 805.9 g/mol
InChI Key: YIMIGTNUBJPFFC-YFVJTQAQSA-N
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Preparation Methods

The synthesis of 7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-hexahydrobaccatin III involves multiple steps and specific reaction conditions. The compound is typically synthesized through the following routes:

    Synthetic Routes:

    Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis generally follows similar steps as those used in laboratory settings, with potential scale-up modifications to accommodate larger quantities.

Chemical Reactions Analysis

7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-hexahydrobaccatin III undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.

    Substitution: Substitution reactions, particularly involving the triethylsilyl group, are common. These reactions often use reagents such as acids, bases, and other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified compounds with different functional groups.

Scientific Research Applications

7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-hexahydrobaccatin III has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of Paclitaxel and related compounds. It is also used in the development of new synthetic methodologies and reaction mechanisms.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways.

    Medicine: As an intermediate in the synthesis of Paclitaxel, the compound indirectly contributes to cancer treatment research and drug development.

    Industry: While primarily used in research, the compound’s synthesis and characterization provide valuable insights for industrial applications, particularly in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-hexahydrobaccatin III is closely related to its role as an intermediate in the synthesis of Paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules and preventing their depolymerization, which disrupts cell division and leads to cell death . The molecular targets and pathways involved include tubulin, a protein that forms microtubules, and various signaling pathways that regulate cell cycle progression and apoptosis.

Comparison with Similar Compounds

7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-hexahydrobaccatin III can be compared with other similar compounds, such as:

    Paclitaxel: The parent compound, used in cancer treatment.

    Docetaxel: Another chemotherapy medication with a similar mechanism of action.

    Cabazitaxel: A derivative of Docetaxel with improved efficacy against certain cancer types.

    10-Deacetylbaccatin III: A precursor in the synthesis of Paclitaxel and related compounds.

The uniqueness of this compound lies in its specific structure and role as an intermediate in the synthesis of Paclitaxel, which is crucial for the production of this important chemotherapy drug .

Properties

Molecular Formula

C43H51NO14

Molecular Weight

805.9 g/mol

IUPAC Name

[(1S,2R,3R,4R,7R,11S,13R,16R)-4-acetyloxy-1,13-dihydroxy-16-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-11,15,18,18-tetramethyl-12-oxo-6,9-dioxapentacyclo[12.3.1.03,11.04,7.08,10]octadec-14-en-2-yl] benzoate

InChI

InChI=1S/C43H51NO14/c1-21-25(54-37(50)29(47)27(23-15-11-9-12-16-23)44-38(51)58-39(3,4)5)19-43(52)35(56-36(49)24-17-13-10-14-18-24)31-41(8,32(48)28(46)26(21)40(43,6)7)33-30(55-33)34-42(31,20-53-34)57-22(2)45/h9-18,25,27-31,33-35,46-47,52H,19-20H2,1-8H3,(H,44,51)/t25-,27+,28-,29+,30?,31+,33?,34-,35-,41-,42+,43-/m1/s1

InChI Key

YIMIGTNUBJPFFC-YFVJTQAQSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@]3([C@H]([C@H]([C@@](C2(C)C)(C[C@H]1OC(=O)[C@H]([C@H](C4=CC=CC=C4)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)[C@]6(CO[C@@H]6C7C3O7)OC(=O)C)C)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)C6(COC6C7C3O7)OC(=O)C)C)O

Origin of Product

United States

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